An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-nitrophenol and a Proposed Synthesis for 2-Amino-3,5-dimethyl-4-nitrophenol
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-nitrophenol and a Proposed Synthesis for 2-Amino-3,5-dimethyl-4-nitrophenol
Executive Summary: This technical guide provides a comprehensive overview of the synthesis and properties of 2-amino-4-nitrophenol, a significant chemical intermediate. Due to the limited availability of specific experimental data for 2-amino-3,5-dimethyl-4-nitrophenol in the reviewed literature, this document focuses on the well-characterized parent compound as a representative model. A proposed synthetic route for 2-amino-3,5-dimethyl-4-nitrophenol is also presented based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis and Properties of 2-Amino-4-nitrophenol
2-Amino-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its synthesis typically involves the selective reduction of one of the nitro groups of 2,4-dinitrophenol.
Synthesis of 2-Amino-4-nitrophenol
The most common and well-documented method for the preparation of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol using a sulfide-based reducing agent in an aqueous solution. Alternative methods include electrolytic reduction and reaction with hydrazine hydrate in the presence of a catalyst.[2]
A widely cited laboratory-scale synthesis involves the use of sodium sulfide as the reducing agent. Another patented method describes a process using hydrazine hydrate with a catalyst composed of ferric chloride hexahydrate and activated carbon.[2]
Caption: Synthesis of 2-Amino-4-nitrophenol.
Experimental Protocols
Protocol 1: Synthesis via Sodium Sulfide Reduction
This protocol is adapted from Organic Syntheses.
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Preparation: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
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Addition of Reagents: Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (28%). Heat the mixture to 85°C with stirring.
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Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in 100 g portions at 5-minute intervals. Maintain the temperature between 80-85°C.
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Reaction Completion: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.
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Isolation: Filter the hot mixture through a preheated Büchner funnel. Cool the filtrate overnight.
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Purification: Collect the crystals by filtration. Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 ml). Treat with 10 g of activated charcoal (Norit), filter while hot, and cool to 20°C.
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Drying: Collect the resulting brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.
Protocol 2: Synthesis via Hydrazine Hydrate Reduction [2]
This protocol is based on a patented method.
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Preparation: In a 250 ml four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 9.2 g (0.05 mol) of 2,4-dinitrophenol and 60 ml of ethanol.
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Catalyst Addition: While stirring, add 0.014 g of FeCl₃·6H₂O and 0.5 g of activated carbon.
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Reflux: Heat the mixture to reflux (approximately 79°C) and stir for 10 minutes to allow the catalyst to adsorb onto the activated carbon.
-
Reduction: Add 5.3 g of 85% hydrazine hydrate dropwise over 1-2 hours while maintaining reflux. Continue stirring at reflux for 3 hours.
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Monitoring: Monitor the reaction progress using HPLC until the 2,4-dinitrophenol content is below 0.5%.
-
Workup: Cool the mixture to 60°C and filter. Collect the filtrate and evaporate the ethanol. Add water to the residue and adjust the pH to 4.5-4.8.
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Crystallization: Cool the solution to 5-15°C to induce crystallization, then filter to collect the product.
Properties of 2-Amino-4-nitrophenol
The physical and chemical properties of 2-amino-4-nitrophenol are well-documented. It appears as yellow-brown to orange prisms or a yellow powder.[3][4]
Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [5] |
| Molecular Weight | 154.12 g/mol | [6] |
| CAS Number | 99-57-0 | [5] |
| Melting Point | 140-143 °C | [6] |
| Appearance | Yellow-brown to orange prisms | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, and diethyl ether. | [1][3] |
| Flash Point | 100 °C (closed cup) | [6] |
| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N |
Spectral Data
Spectral data for 2-amino-4-nitrophenol, including NMR, IR, UV-Vis, and Mass Spectrometry, are available in various databases.[3][7][8] This information is crucial for structural elucidation and purity assessment.
Biological Activity and Applications
2-Amino-4-nitrophenol serves as an intermediate in the synthesis of pharmaceuticals and is also used in hair dye formulations.[1][3] Studies have also investigated its fungicidal properties and those of its derivatives.[9] The biological activity of nitro compounds is an active area of research, with applications ranging from antibacterial to antiparasitic agents.[10] The metabolism of nitrophenols typically involves phase I and phase II biotransformation reactions.[11]
Proposed Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
While specific literature on the synthesis of 2-amino-3,5-dimethyl-4-nitrophenol is scarce, a plausible synthetic route can be proposed based on standard aromatic substitution reactions, starting from the commercially available 3,5-dimethylphenol.
The proposed pathway involves two key steps:
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Nitration: The selective nitration of 3,5-dimethylphenol to introduce a nitro group at the 4-position.
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Amination: The introduction of an amino group at the 2-position.
Caption: Proposed Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol.
Proposed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol
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Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice water to precipitate the product.
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Isolation and Purification: Filter the crude product, wash with water to remove residual acid, and purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
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Nitrosation: Dissolve the 3,5-dimethyl-4-nitrophenol from Step 1 in an acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise. This will introduce a nitroso group at the 2-position, which is activated by the hydroxyl group.
-
Reduction: The resulting nitroso intermediate can be reduced to the corresponding amino group without affecting the nitro group at the 4-position. A mild reducing agent such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation under controlled conditions could be employed.
-
Isolation and Purification: After the reduction is complete, neutralize the reaction mixture to precipitate the final product. The crude 2-amino-3,5-dimethyl-4-nitrophenol can then be collected by filtration and purified by recrystallization.
Note: This proposed synthesis is theoretical and would require experimental validation and optimization of reaction conditions, solvents, and purification methods.
Safety Information
2-Amino-4-nitrophenol is classified as a warning-level hazard, with hazard statements indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] All chemical waste should be disposed of according to local regulations. The National Toxicology Program has conducted studies on the toxicology and carcinogenesis of 2-amino-4-nitrophenol.[12]
This guide provides a foundation for understanding the synthesis and properties of 2-amino-4-nitrophenol and offers a scientifically grounded proposal for the synthesis of its dimethylated analog. Further experimental investigation is necessary to establish the specific properties and optimal synthetic route for 2-amino-3,5-dimethyl-4-nitrophenol.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-4-nitrophenol(99-57-0) MS spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
